2-Methylthioadenine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methylthioadenine, such as 5'-methylthioadenosine derivatives, involves complex biochemical pathways. For instance, methionine can be synthesized from 5'-methylthioadenosine in rat liver, indicating a pathway involving the conversion of methylthioadenosine derivatives to essential amino acids (Backlund, P. S., Jr., et al., 1982).
Molecular Structure Analysis
The study of related compounds, such as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Escherichia coli, reveals details about the molecular structure and transition states of these molecules, providing insights into how such compounds may interact with biological systems and enzymes (Singh, V., et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving methylthio derivatives are complex and can involve multiple steps and intermediates. For example, the conversion of 5'-S-Methylthioadenosine to methionine showcases a series of enzymatic reactions that highlight the chemical reactivity and properties of the methylthio group in biological contexts (Trackman, P., & Abeles, R., 1983).
Scientific Research Applications
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Biomedical Applications of Methionine-Based Systems
- Application Summary : Methionine (Met), an essential amino acid in the human body, has versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It holds immense potential for biomedical applications .
- Methods of Application : The unique structural characteristics of Met allow for two chemical modification methods .
- Results or Outcomes : The disordered metabolic state of tumor cells has led to applications of Met in cancer treatment and diagnosis. Furthermore, the efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
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Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application Summary : A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC) has shown an outstanding ability to prevent nonspecific protein adsorption. This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Methods of Application : The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results or Outcomes : MPC polymers have found applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
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5′-Methylthioadenosine in Methionine Salvage Pathway
- Application Summary : 5′-Methylthioadenosine is an S-methyl derivative of adenosine. It is an intermediate in the methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway, which is universal to aerobic life .
- Methods of Application : The sulfonium group in S-adenosyl methionine (SAM) can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating 5′-Methylthioadenosine .
- Results or Outcomes : This pathway is essential for the recycling of methionine and the production of various by-products that are critical for cellular function .
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2-Methylthioadenine Synthetase in tRNA Modification
- Application Summary : The gene encoding 2-methylthioadenine synthetase (miaB) is involved in tRNA modification, which is crucial for translation .
- Methods of Application : The evolution of this gene involves gene duplication, transfer, and differential losses .
- Results or Outcomes : This gene plays a significant role in the functionality and efficiency of protein synthesis .
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Methylthiolated Cytokinins in Plant Growth and Development
- Application Summary : Methylthiolated Cytokinins (2MeS-CKs) are derivatives of cytokinins, a group of adenine-derived, small signaling molecules crucial for growth and developmental processes in plants .
- Methods of Application : 2MeS-CKs are the free base or riboside derivatives of iP or Z-type CKs, modified by the addition of a thiol group at position 2 of the adenine ring that is subsequently methylated .
- Results or Outcomes : The production of 2MeS-CKs during plant-pathogen disease development may allow for persistent accumulation of forms that are more resistant to degradation and, therefore, can act over a longer period of time .
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2-Thioether-Substituted (N)-Methanocarba-Adenosines as Purine Receptor Agonists
- Application Summary : 2-Thioether-substituted (N)-methanocarba-adenosines are purine receptor ligands having a pre-established, receptor-preferred conformation .
- Methods of Application : The adenine moiety was pre-functionalized with 2-thioethers and other groups before coupling to the bicyclic precursor as a key step to facilitate a high yield Mitsunobu product .
- Results or Outcomes : This new approach provided the (N)-methanocarba-adenosines in moderate to good yield, which effectively increased the overall yield compared to a linear synthesis and conserved a key intermediate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthioadenine | |
CAS RN |
1198-83-0 | |
Record name | 2-(Methylthio)adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenine, 2-(methylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylthioadenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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